Tert-butyl azetidin-3-yl(methyl)carbamate
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Overview
Description
Tert-butyl azetidin-3-yl(methyl)carbamate: is an organic compound with the molecular formula C10H20N2O2. It is a significant building block in organic synthesis, particularly in the preparation of various pharmaceuticals and bioactive molecules. The compound features a tert-butyl group, an azetidine ring, and a carbamate functional group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Hydrogenation Method:
- A solution of tert-butyl (1-benzhydrylazetidin-3-yl)methylcarbamate in methanol and ethyl acetate is purged with argon.
- Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere for 18 hours.
- The reaction mixture is filtered, and the solvent is evaporated to obtain tert-butyl azetidin-3-yl(methyl)carbamate .
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Industrial Production Methods:
- The industrial production of this compound typically involves large-scale hydrogenation processes using similar conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- Tert-butyl azetidin-3-yl(methyl)carbamate can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified by nucleophiles such as amines or alcohols.
-
Oxidation and Reduction Reactions:
- The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation can produce azetidine oxides.
Scientific Research Applications
Chemistry:
- Tert-butyl azetidin-3-yl(methyl)carbamate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology:
- The compound is employed in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Medicine:
- It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or pathways involved in diseases like cancer or infectious diseases.
Industry:
- The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl azetidin-3-yl(methyl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient that interacts with molecular targets such as enzymes or receptors. The azetidine ring can undergo ring-opening reactions, leading to the formation of active metabolites that exert therapeutic effects.
Comparison with Similar Compounds
- Benzyl azetidin-3-yl(methyl)carbamate hydrochloride
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Isopropyl azetidin-3-yl(methyl)carbamate
Comparison:
- Benzyl azetidin-3-yl(methyl)carbamate hydrochloride: Similar structure but with a benzyl group instead of a tert-butyl group. It may have different reactivity and solubility properties.
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate: Contains a similar azetidine ring but with a different substitution pattern, affecting its chemical behavior and applications.
- Isopropyl azetidin-3-yl(methyl)carbamate: Similar to tert-butyl azetidin-3-yl(methyl)carbamate but with an isopropyl group, which may influence its steric and electronic properties.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various synthetic pathways .
Biological Activity
Tert-butyl azetidin-3-yl(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, an azetidine ring, and a carbamate functional group. These structural components contribute to its unique chemical reactivity and biological activity.
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction influences various biological processes, including:
- Enzyme Inhibition : The compound acts as a reversible or irreversible inhibitor for certain enzymes.
- Receptor Modulation : It may bind to receptors, altering their activity and affecting signal transduction pathways.
Biological Activities
Research has highlighted several potential biological activities of this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Investigations into its effects on neurodegenerative diseases are ongoing, with some evidence suggesting protective effects on neuronal cells.
In Vitro Studies
A study published in MDPI evaluated the effects of this compound on monoacylglycerol lipase (MAGL), a key enzyme in lipid metabolism. The compound demonstrated high binding affinity and selectivity for MAGL, indicating potential therapeutic applications in metabolic disorders .
In Vivo Studies
In vivo evaluations have shown that the compound can cross the blood-brain barrier effectively, suggesting its potential application in treating central nervous system disorders. PET imaging studies revealed that it could modulate brain activity related to lipid metabolism .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Methodology : Cell viability assays were conducted using MTT assays.
- Results : Significant reduction in cell viability was observed in breast and colon cancer cell lines, indicating potential as an anticancer agent.
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Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed for testing against bacterial strains.
- Results : The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
tert-butyl N-(azetidin-3-yl)-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(4)7-5-10-6-7/h7,10H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUFQYUQIUJJIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629929 |
Source
|
Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577777-20-9 |
Source
|
Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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